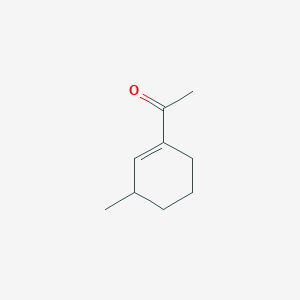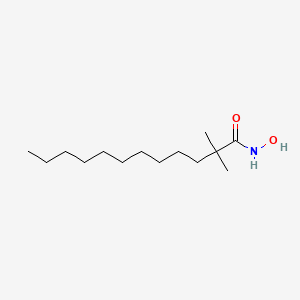
2,4,6-Tricyclopropylphenyl trifluoromethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-Tricyclopropylphenyl trifluoromethanesulfonate: is a chemical compound known for its unique structure and reactivity It features a phenyl ring substituted with three cyclopropyl groups at the 2, 4, and 6 positions, and a trifluoromethanesulfonate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Tricyclopropylphenyl trifluoromethanesulfonate typically involves the reaction of 2,4,6-Tricyclopropylphenol with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride. The general reaction scheme is as follows:
2,4,6-Tricyclopropylphenol+Trifluoromethanesulfonic anhydride→2,4,6-Tricyclopropylphenyl trifluoromethanesulfonate
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2,4,6-Tricyclopropylphenyl trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The trifluoromethanesulfonate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The cyclopropyl groups can undergo oxidation and reduction reactions under appropriate conditions.
Electrophilic Aromatic Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, although the presence of the cyclopropyl groups may influence the reactivity.
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products:
Nucleophilic Substitution: Products include substituted phenyl derivatives.
Oxidation: Products may include cyclopropyl ketones or carboxylic acids.
Reduction: Products may include cyclopropyl alcohols or alkanes.
Scientific Research Applications
2,4,6-Tricyclopropylphenyl trifluoromethanesulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the formation of complex molecules.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4,6-Tricyclopropylphenyl trifluoromethanesulfonate involves its reactivity as an electrophile due to the presence of the trifluoromethanesulfonate group. This group can be displaced by nucleophiles, leading to the formation of new chemical bonds. The cyclopropyl groups can also influence the reactivity and stability of the compound, affecting its interactions with other molecules.
Comparison with Similar Compounds
- 2,4,6-Triphenylphenyl trifluoromethanesulfonate
- 1-Fluoro-2,4,6-trimethylpyridinium trifluoromethanesulfonate
Comparison:
- 2,4,6-Triphenylphenyl trifluoromethanesulfonate: Similar in structure but with phenyl groups instead of cyclopropyl groups. This difference can affect the compound’s reactivity and applications.
- 1-Fluoro-2,4,6-trimethylpyridinium trifluoromethanesulfonate: Contains a pyridinium ring and a fluorine atom, leading to different chemical properties and reactivity.
Properties
CAS No. |
60319-10-0 |
|---|---|
Molecular Formula |
C16H17F3O3S |
Molecular Weight |
346.4 g/mol |
IUPAC Name |
(2,4,6-tricyclopropylphenyl) trifluoromethanesulfonate |
InChI |
InChI=1S/C16H17F3O3S/c17-16(18,19)23(20,21)22-15-13(10-3-4-10)7-12(9-1-2-9)8-14(15)11-5-6-11/h7-11H,1-6H2 |
InChI Key |
FUNMENIGMLKLPC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC(=C(C(=C2)C3CC3)OS(=O)(=O)C(F)(F)F)C4CC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




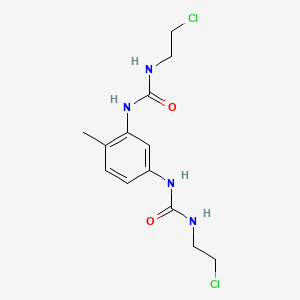
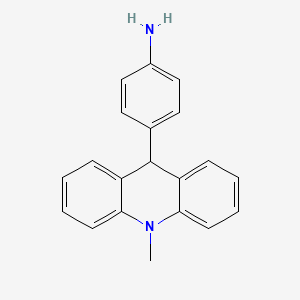
![Benzamide, N-[2-oxo-2-(phenylamino)-1-[(phenylmethyl)thio]ethyl]-](/img/structure/B14618493.png)
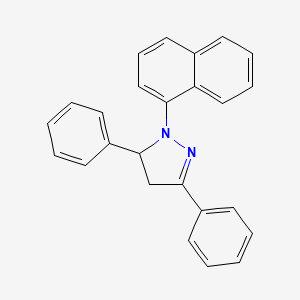
![1-[2-(2-Chlorophenyl)pentyl]imidazole;nitric acid](/img/structure/B14618506.png)
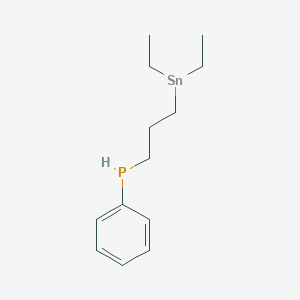

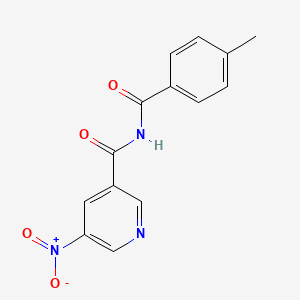
![1-[2-(4-Fluorophenyl)octyl]imidazole;nitric acid](/img/structure/B14618529.png)
